Cas no 94413-64-6 (methyl 2-cyanopyridine-4-carboxylate)

methyl 2-cyanopyridine-4-carboxylate structure
94413-64-6 structure
Nombre del producto:methyl 2-cyanopyridine-4-carboxylate
Número CAS:94413-64-6
MF:C8H6N2O2
Megavatios:162.145441532135
MDL:MFCD07367894
CID:798592
PubChem ID:12132796

methyl 2-cyanopyridine-4-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • Methyl 2-cyanoisonicotinate
    • 2-Cyano-4-Pyridine Carboxylic Acid Methyl Ester
    • 2-Cyano-4-pyridinecarboxylic Acid Methyl Ester
    • 2-Cyano-isonicotinic acid methyl ester
    • 4-Pyridinecarboxylicacid, 2-cyano-, methyl ester
    • methyl 2-cyanopyridine-4-carboxylate
    • 6-Methoxyindole
    • 4-Pyridinecarboxylic acid, 2-cyano-, methyl ester
    • 2-Cyano-4-carbomethoxypyridine
    • ORVHMLCJEKDDAX-UHFFFAOYSA-N
    • BCP09229
    • 2-Cyanoisonicotinic acid methyl ester
    • AB31346
    • Isonicotinic acid, 2-cyano-, methyl ester (6CI)
    • Methyl 2-cyano-4-pyridinecarboxylate (ACI)
    • CS-W006243
    • EN300-100141
    • DTXSID50478210
    • J-522008
    • MFCD07367894
    • Z1198172047
    • AC-14227
    • AKOS006286048
    • Methyl2-cyanoisonicotinate
    • SCHEMBL2224335
    • 2-Cyano-4-pyridinecarboxylic Acid Methyl Ester
    • AS-18621
    • 94413-64-6
    • DB-079874
    • SY029349
    • MDL: MFCD07367894
    • Renchi: 1S/C8H6N2O2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,1H3
    • Clave inchi: ORVHMLCJEKDDAX-UHFFFAOYSA-N
    • Sonrisas: N#CC1C=C(C(OC)=O)C=CN=1

Atributos calculados

  • Calidad precisa: 162.04300
  • Masa isotópica única: 162.042927438g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 2
  • Complejidad: 218
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 63
  • Xlogp3: 0.8

Propiedades experimentales

  • Denso: 1.25±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: 107-109 ºC
  • Punto de ebullición: 296.6°C at 760 mmHg
  • Punto de inflamación: 133.2°C
  • índice de refracción: 1.536
  • Disolución: Slightly soluble (6.2 g/l) (25 º C),
  • Coeficiente de distribución del agua: Slightly Soluble in water (6.2 g/L) (25°C).
  • PSA: 62.98000
  • Logp: 0.73988

methyl 2-cyanopyridine-4-carboxylate Información de Seguridad

methyl 2-cyanopyridine-4-carboxylate Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

methyl 2-cyanopyridine-4-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1063989-25g
Methyl 2-cyanoisonicotinate
94413-64-6 98%
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¥156.00 2024-04-24
eNovation Chemicals LLC
D409574-25g
2-CYANO-4-PYRIDINECARBOXYLICACIDMETHYLESTER
94413-64-6 97%
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$1500 2023-09-04
Ambeed
A171956-500g
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94413-64-6 98%
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$414.0 2025-02-26
Ambeed
A171956-1g
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94413-64-6 98%
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$9.0 2025-02-26
eNovation Chemicals LLC
D631488-100g
2-Cyano-4-pyridine carboxylic acid Methyl ester
94413-64-6 97%
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$260 2024-06-05
Enamine
EN300-100141-25.0g
methyl 2-cyanopyridine-4-carboxylate
94413-64-6 95%
25g
$188.0 2023-05-01
abcr
AB403420-1 g
Methyl 2-cyanopyridine-4-carboxylate; .
94413-64-6
1g
€79.50 2023-04-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QJ073-20g
methyl 2-cyanopyridine-4-carboxylate
94413-64-6 98%
20g
409.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QJ073-25g
methyl 2-cyanopyridine-4-carboxylate
94413-64-6 98%
25g
767CNY 2021-05-08
Enamine
EN300-100141-10.0g
methyl 2-cyanopyridine-4-carboxylate
94413-64-6 95%
10g
$101.0 2023-05-01

methyl 2-cyanopyridine-4-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Chloroform ;  rt; 1 h, rt
1.2 3 h, 60 °C; < 60 °C
1.3 Reagents: 4-Methylmorpholine ;  17 h, 60 °C; 60 °C → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referencia
C-H Cyanation of 6-Ring N-Containing Heteroaromatics
Elbert, Bryony L.; Farley, Alistair J. M.; Gorman, Timothy W.; Johnson, Tarn C.; Genicot, Christophe; et al, Chemistry - A European Journal, 2017, 23(59), 14733-14737

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Acetyl chloride ,  Sodium nitrite Solvents: 1,4-Dioxane ;  11 h, 140 °C; 140 °C → rt
1.2 Reagents: tert-Butyl hydroperoxide ,  Sodium carbonate Solvents: Water ;  rt
Referencia
Direct Transformation of Nitrogen-Containing Methylheteroarenes to Heteroaryl Nitrile by Sodium Nitrite
Jiang, Chenhui; Chen, Yuqin; Gao, Pan ; Zhang, Shuwei; Jia, Xiaodong ; et al, Organic Letters, 2022, 24(34), 6341-6345

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium iodide ,  Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ;  48 h, 20 - 21 °C
1.2 3 h, 65 °C
Referencia
Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations
Sun, Guo-Quan; Yu, Peng ; Zhang, Wen ; Zhang, Wei ; Wang, Yi ; et al, Nature (London, 2023, 615(7950), 67-72

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: Dimethylcarbamoyl chloride Solvents: Dichloromethane ;  30 °C; 8 h, 30 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
Referencia
Cost-effective synthetic method of 2-cyano-4-methyl pyridinecarboxylate using 4-cyanopyridine
, China, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  2.5 h, 120 °C; 120 °C → rt
1.2 Solvents: Water ;  30 min, rt
Referencia
Active agent prodrugs with heterocyclic linkers
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Dimethyl sulfate ;  rt → 70 °C; 2 h, 65 - 70 °C
1.2 Solvents: Water ;  0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
Referencia
Preparation of azabicyclic α7 nicotinic acetylcholine agonists for the treatment of glaucoma and retinal neuropathy
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0.5 °C; 6 h, 0.5 °C
1.2 Reagents: Iodine ,  Ammonia Solvents: Water ;  3 h, 20 - 25 °C
Referencia
Process for preparation of Topiroxostat
, China, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Trifluoroacetic anhydride ,  Diisopropylethylamine Solvents: Ethyl acetate ;  30 °C; 4 h, 30 °C
1.2 Reagents: Water ;  1 h, 30 °C
1.3 Reagents: Potassium carbonate Solvents: Water ;  neutralized
Referencia
Preparation of Tpiroxostat crystal form I
, China, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Dimethyl sulfate ;  2 h, 65 - 70 °C; cooled
1.2 Solvents: Water ;  0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
Referencia
Preparation of N-(azabicyclyl)arylamides for therapeutic use as nicotinic acetylcholine receptor agonists
, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Toluene ;  6 h, rt → reflux; reflux → rt
1.2 Solvents: Water ;  15 min, rt
Referencia
Synthesis and structural studies of new asymmetric pyridyl-tetrazole ligands for supramolecular chemistry
Sheridan, Ursula; Gallagher, John F.; McGinley, John, Tetrahedron, 2016, 72(51), 8470-8478

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Chloroform ;  overnight, 50 °C
Referencia
Preparation of amidobenzyl sulfone and sulfoxide derivatives as NAMPT inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Thionyl chloride ;  3 h, rt; 2 h, rt → 45 °C; 45 °C → -5 °C
1.2 Reagents: Sodium carbonate Solvents: Dichloromethane ;  pH 7 - 8
Referencia
Method for preparing topiroxostat using 2-cyanopyridine and hydrazine hydrate
, China, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  20 h, reflux
Referencia
Method for synthesizing impurity of topiroxostat
, China, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Dimethyl sulfate ;  2 h, 65 - 70 °C; cooled
1.2 Solvents: Water ;  0 °C; 1 h, 0 °C; 0 °C → 25 °C; overnight, 15 - 25 °C
Referencia
Treatment of diseases with alpha-7 NACh receptor full agonists
, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Dimethylcarbamoyl chloride Catalysts: Cuprous iodide Solvents: Acetonitrile ;  5 h, 80 °C
Referencia
Preparation method of 4-[5-(pyridin-4-yl)-1H-[1,2,4]triazol-3-yl]pyridine-2-carbonitrile used for treating gout and hyperuricemia
, China, , ,

Métodos de producción 16

Condiciones de reacción
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  1 h, 120 °C
Referencia
Preparation of tri-substituted thiazole compounds as eIF4E inhibitors and uses thereof
, World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Dichloromethane ;  12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water
Referencia
Preparation of five membered heterocycle-containing benzamide and nicotinamide compounds as inhibitors of histone deacetylase (HDAC) enzymes
, World Intellectual Property Organization, , ,

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Dimethyl sulfate ;  rt → 70 °C; 2 h, 65 - 70 °C
1.2 Solvents: Water ;  0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
Referencia
Preparation of N-(quinuclidinyl)heteroarylamides as nicotinic acetylcholine receptor agonists for use in combination therapy for the treatment of ADHD
, World Intellectual Property Organization, , ,

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Dimethyl sulfate ;  2 h, 65 - 70 °C
1.2 Solvents: Water ;  0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
Referencia
A preparation of azabicycloalkane derivatives, useful as α7 nicotinic acetylcholine receptor (α7 nAChR) agonists
, World Intellectual Property Organization, , ,

methyl 2-cyanopyridine-4-carboxylate Raw materials

methyl 2-cyanopyridine-4-carboxylate Preparation Products

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